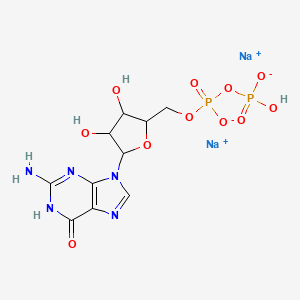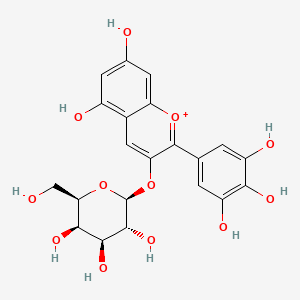
Guanosine-5'-diphosphate disodium salt
Overview
Description
Guanosine 5’-diphosphate disodium salt is a purine nucleotide that plays a crucial role in various biochemical processes. It is a diphosphate ester of guanosine, which is a nucleoside composed of guanine and ribose. This compound is involved in cellular signaling, energy transfer, and serves as a substrate for various enzymes .
Mechanism of Action
Target of Action
Guanosine-5’-diphosphate disodium salt, also known as GDP, primarily targets GTPases . These are a large family of enzymes that can bind and hydrolyze guanosine triphosphate (GTP). The GTPases are involved in various cellular processes, including protein synthesis, cell signaling, and the regulation of cell growth and differentiation .
Mode of Action
Guanosine-5’-diphosphate disodium salt interacts with its targets, the GTPases, by acting as a substrate. The GTPases hydrolyze the Guanosine-5’-diphosphate disodium salt, converting it into guanosine diphosphate (GDP) and inorganic phosphate. This reaction is crucial for the GTPases to perform their function in the cell .
Biochemical Pathways
The interaction of Guanosine-5’-diphosphate disodium salt with GTPases affects several biochemical pathways. One of these is the Ras superfamily of GTPases, which plays a key role in cell signaling. The hydrolysis of Guanosine-5’-diphosphate disodium salt by these GTPases leads to the activation of downstream signaling pathways, influencing various cellular processes such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
It may be metabolized by various enzymes, including nucleoside phosphorylases and nucleotidases, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of Guanosine-5’-diphosphate disodium salt’s action are primarily related to its role as a substrate for GTPases. By providing a source of GDP, it enables these enzymes to carry out their functions, leading to the activation of various cellular signaling pathways. This can result in changes in cell growth, differentiation, and apoptosis, among other processes .
Action Environment
The action, efficacy, and stability of Guanosine-5’-diphosphate disodium salt can be influenced by various environmental factors. For instance, the presence of divalent cations, such as magnesium ions, is crucial for the activity of many GTPases. Additionally, the pH and temperature of the environment can affect the stability and activity of Guanosine-5’-diphosphate disodium salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine 5’-diphosphate disodium salt can be synthesized through enzymatic or chemical methods. One common approach involves the phosphorylation of guanosine using phosphoric acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium .
Industrial Production Methods: Industrial production of guanosine 5’-diphosphate disodium salt often involves microbial fermentation. Specific strains of bacteria, such as Corynebacterium species, are used to produce the compound in large quantities. The fermentation broth is then subjected to purification processes, including filtration, precipitation, and crystallization, to obtain the final product .
Types of Reactions:
Oxidation: Guanosine 5’-diphosphate disodium salt can undergo oxidation reactions, leading to the formation of guanosine 5’-triphosphate.
Reduction: It can be reduced to guanosine monophosphate under specific conditions.
Substitution: The compound can participate in substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Guanosine 5’-triphosphate.
Reduction: Guanosine monophosphate.
Substitution: Various guanosine derivatives depending on the substituent.
Scientific Research Applications
Guanosine 5’-diphosphate disodium salt is widely used in scientific research due to its role in cellular processes. Some of its applications include:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Involved in cell signaling pathways, particularly those mediated by G-protein coupled receptors.
Medicine: Investigated for its potential role in neurological disorders and as a therapeutic agent.
Industry: Utilized in the production of nucleic acid-based products and as a biochemical reagent
Comparison with Similar Compounds
- Guanosine 5’-triphosphate disodium salt
- 2’-Deoxyguanosine 5’-diphosphate sodium salt
- Guanosine 5’-diphosphate sodium salt
Comparison: Guanosine 5’-diphosphate disodium salt is unique due to its specific role in cellular signaling and energy transfer. Compared to guanosine 5’-triphosphate disodium salt, it has two phosphate groups instead of three, which affects its function and interactions with enzymes. 2’-Deoxyguanosine 5’-diphosphate sodium salt lacks the hydroxyl group at the 2’ position, altering its chemical properties and biological activity .
Properties
IUPAC Name |
disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZCGDIGAHOTKN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5Na2O11P2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7415-69-2 | |
| Record name | Guanosine 5'-(disodium hydrogen pyrophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)



![N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine](/img/structure/B1649332.png)

![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride](/img/structure/B1649335.png)
